2,2,6,6-Tetramethyloctane
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Overview
Description
2,2,6,6-Tetramethyloctane is an organic compound with the molecular formula C12H26. It is a highly branched alkane, which is a type of hydrocarbon. This compound is known for its unique structure, where four methyl groups are attached to the second and sixth carbon atoms of the octane chain. This structural arrangement gives it distinct physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyloctane typically involves the alkylation of octane with methyl groups. One common method is the reaction of octane with methylmagnesium bromide in the presence of a catalyst such as manganese(II) ions. This reaction proceeds under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyloctane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2,6,6-Tetramethyloctane has several applications in scientific research:
Chemistry: It is used as a reference compound in thermodynamic studies and as a solvent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the formulation of specialty chemicals and as a component in lubricants.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyloctane is primarily related to its chemical reactivity. Its branched structure influences its interactions with other molecules, making it a useful compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,6-Tetramethyloctane
- 2,2,4,6-Tetramethyloctane
- 2,2,3,5-Tetramethyloctane
- Tetramethylbutane
Uniqueness
2,2,6,6-Tetramethyloctane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Compared to other similar compounds, it has a higher degree of branching, which affects its boiling point, melting point, and reactivity. This makes it a valuable compound for specific industrial and research applications .
Properties
CAS No. |
62199-20-6 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,6,6-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-12(5,6)10-8-9-11(2,3)4/h7-10H2,1-6H3 |
InChI Key |
BANZIZHQGFRTMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CCCC(C)(C)C |
Origin of Product |
United States |
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